molecular formula C13H18ClN3O2S B1417934 2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride CAS No. 1056030-40-0

2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride

Cat. No.: B1417934
CAS No.: 1056030-40-0
M. Wt: 315.82 g/mol
InChI Key: CWKFJZBJELNNKA-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S and a molecular weight of 315.82 g/mol. It is used primarily in research settings and is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylimidothiocarbamate moiety .

Preparation Methods

The synthesis of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the specific conditions used .

Scientific Research Applications

2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

When compared to similar compounds, 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include:

    2-morpholin-4-yl-2-oxoethyl N’-phenylthiourea: Differing by the presence of a thiourea group instead of the imidothiocarbamate moiety.

    2-morpholin-4-yl-2-oxoethyl N’-phenylcarbamate: Featuring a carbamate group in place of the imidothiocarbamate.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFJZBJELNNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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